1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of imidazole, phenyl, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach includes:
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Formation of the Imidazole Derivative:
- Starting with 4-phenyl-1H-imidazole, the thiolation is achieved using a thiolating agent such as thiourea in the presence of a base like sodium hydroxide.
- The reaction is carried out in a solvent such as ethanol under reflux conditions.
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Alkylation:
- The thiolated imidazole is then reacted with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl linker.
- This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Urea Formation:
- The final step involves the reaction of the alkylated product with thiophene-2-isocyanate to form the urea linkage.
- This reaction is usually conducted in a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and imidazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea linkage using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Oxidized derivatives of the thiophene and imidazole rings.
Reduction: Reduced urea derivatives.
Substitution: Brominated or nitrated phenyl and thiophene derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its antimicrobial and antifungal properties due to the presence of the imidazole ring.
- Potential use as an enzyme inhibitor in biochemical research.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.
- Studied for its ability to interact with biological targets like proteins and nucleic acids.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of polymers and other advanced materials.
Properties
IUPAC Name |
1-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-15(20-14-7-4-9-22-14)17-8-10-23-16-18-11-13(19-16)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHPBXYOFHDMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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